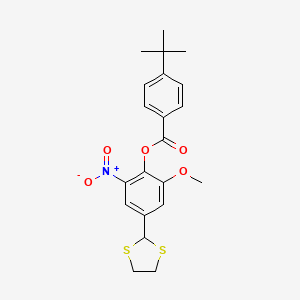

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate” is an organic compound containing a 1,3-dithiolan-2-yl group, a methoxy group, a nitrophenyl group, and a tert-butyl benzenecarboxylate group. These groups suggest that the compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The 1,3-dithiolan-2-yl group is a five-membered ring containing two sulfur atoms, which could impart unique electronic properties to the molecule. The methoxy, nitrophenyl, and tert-butyl benzenecarboxylate groups are all common in organic chemistry and their properties are well-studied .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl and methoxy groups, which are electron-withdrawing and electron-donating groups, respectively. This could make the compound susceptible to reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar nitrophenyl and methoxy groups could increase its solubility in polar solvents .科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : The compound is synthesized using specific starting materials, followed by processes like esterification, condensation, oxidation, and protection of aldehyde groups. This method yields products with distinct characteristics such as sweet spice aromas (Wang Ting-ting, 2010).

Structural Analysis : The structures of these compounds and their intermediates are characterized using techniques like IR, ESI-MS, and H1 NMR (Wang Ting-ting, 2010).

Chemical Properties and Reactivity

Electrochemical and Magnetic Properties : Studies have shown that derivatives of this compound exhibit specific EPR fine structures and magnetic susceptibility, indicating quartet ground states and potential applications in magnetic materials (Fumio Kanno et al., 1993).

Polymerization and Application in Electronics : The compound has been used as an acceptor unit in donor–acceptor–donor type polymers, which are electrochemically polymerized to study their electrochemical and optical properties. This research indicates its potential application in electronic materials (Ali Can Ozelcaglayan et al., 2012).

Novel Applications

Development of Hybrid Pharmaceuticals : A hybrid of aspirin, bearing nitric oxide and hydrogen sulfide-releasing moieties, was synthesized using this compound. This indicates its potential in creating new pharmaceuticals with unique properties (R. Kodela et al., 2012).

Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of biologically active benzimidazole compounds, underscoring its significance in the field of medicinal chemistry (Liu Ya-hu, 2010).

Use in Organic Chemistry and Material Science : The compound and its derivatives are used in various synthetic processes and reactions in organic chemistry and materials science, contributing to the development of new materials and chemicals (D. A. Androsov & D. Neckers, 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S2/c1-21(2,3)15-7-5-13(6-8-15)19(23)27-18-16(22(24)25)11-14(12-17(18)26-4)20-28-9-10-29-20/h5-8,11-12,20H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDYTVQMMHPMHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C3SCCS3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)